

QCA570 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QCA570

Cat. No.: B10821911

[Get Quote](#)

An In-Depth Technical Guide to **QCA570**: A Potent BET-Degrading PROTAC For Researchers, Scientists, and Drug Development Professionals

Introduction

QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2]. These proteins are critical epigenetic "readers" that regulate the transcription of key oncogenes, such as c-Myc, making them prime therapeutic targets in oncology[2][3]. Developed through a structure-guided design process, **QCA570** has demonstrated remarkable potency, inducing BET protein degradation at picomolar concentrations in cancer cell lines and achieving complete, durable tumor regression in preclinical xenograft models[1][2]. This document provides a comprehensive technical overview of **QCA570**'s chemical structure, properties, mechanism of action, and key experimental protocols.

Chemical Structure and Physicochemical Properties

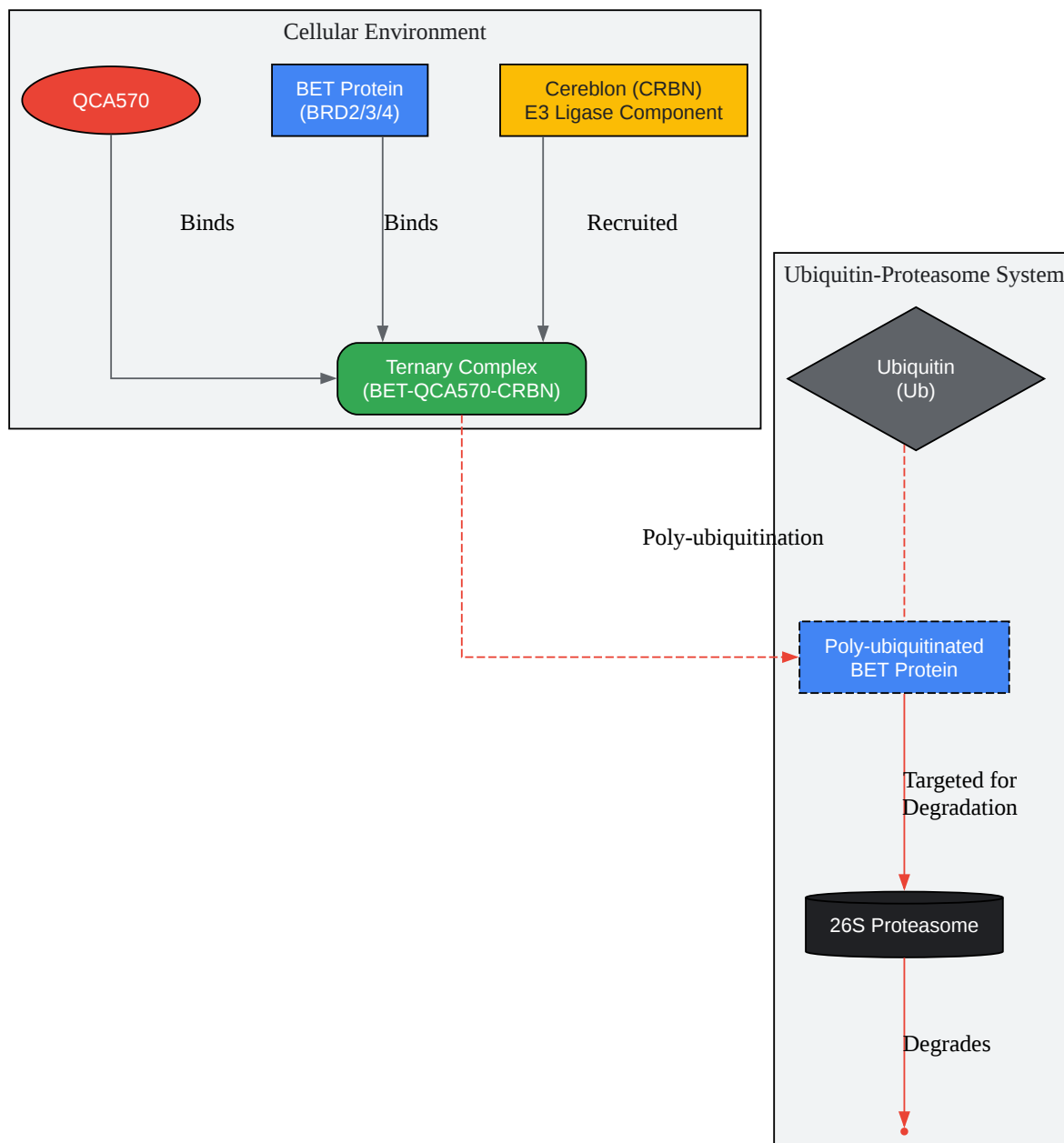
QCA570 is a heterobifunctional molecule composed of a ligand for the BET bromodomains, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[4][5]. This design allows it to recruit BET proteins to the cellular degradation machinery.

Property	Value	Reference
IUPAC Name	3-(4-(5-(4-((3-Benzyl-9-methyl-4H,6H-thieno[2,3-e][1][4][6]-triazolo[3,4-c][1][6]oxazepin-2-yl)ethynyl)-1H-pyrazol-1-yl)pent-1-yn-1-yl)-1-oxoisindolin-2-yl)piperidine-2,6-dione	[1]
CAS Number	2207569-08-0	[1][2]
Chemical Formula	C ₃₉ H ₃₃ N ₇ O ₄ S	[1][2]
Molecular Weight	695.80 g/mol	[1]
Exact Mass	695.2315	[1]
Appearance	Solid	[1]
Purity	>99% (as reported by vendors)	[5]
Solubility	Soluble in DMSO	[1]

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, **QCA570**'s mechanism of action is not to inhibit its target protein, but to induce its degradation[2]. The process involves the formation of a ternary complex between the target BET protein, **QCA570**, and the E3 ubiquitin ligase Cereblon (CRBN)[4]. This proximity induces the ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This catalytic process allows a single molecule of **QCA570** to trigger the degradation of multiple BET protein molecules.

The degradation of BET proteins by **QCA570** is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or an E1 neddylation inhibitor (e.g., MLN4924), which blocks the activity of Cullin-RING E3 ligases, completely abolishes **QCA570**-induced BET protein degradation[1][4].



[Click to download full resolution via product page](#)

Caption: Mechanism of **QCA570**-mediated BET protein degradation.

Pharmacological Properties

QCA570 demonstrates potent biological activity across a range of cancer cell lines, particularly those of hematological and solid tumor origin.

In Vitro Cell Growth Inhibition

QCA570 inhibits the growth of various cancer cell lines with exceptional potency, showing IC₅₀ values in the picomolar to low nanomolar range.

Cell Line	Cancer Type	IC ₅₀ Value	Reference
MV4;11	Acute Myeloid Leukemia	8.3 pM	[1][7]
MOLM-13	Acute Myeloid Leukemia	62 pM	[1][7]
RS4;11	Acute Lymphoblastic Leukemia	32 pM	[1][7]
5637	Bladder Cancer	2.6 nM	[6]
J82	Bladder Cancer	10.8 nM	[6]
H1975	Non-Small Cell Lung Cancer	~0.3 - 100 nM (range across 10 lines)	[3]
H157	Non-Small Cell Lung Cancer	~0.3 - 100 nM (range across 10 lines)	[3]
Calu-1	Non-Small Cell Lung Cancer	~0.3 - 100 nM (range across 10 lines)	[3]

In Vitro BET Protein Degradation

QCA570 induces rapid and profound degradation of BET proteins in a dose-dependent manner.

Cell Line	Cancer Type	DC ₅₀ (BRD4)	Time to Max Degradation	Reference
Bladder Cancer Lines	Bladder Cancer	~1 nM	1-3 hours	[4]
RS4;11	Acute Lymphoblastic Leukemia	Effective at 10 pM	3 hours	[1]
MV4;11	Acute Myeloid Leukemia	Effective at 30-100 pM	3 hours	[1]
NSCLC Lines	Non-Small Cell Lung Cancer	Effective at 1 nM	< 3 hours	[3]

In Vivo Efficacy

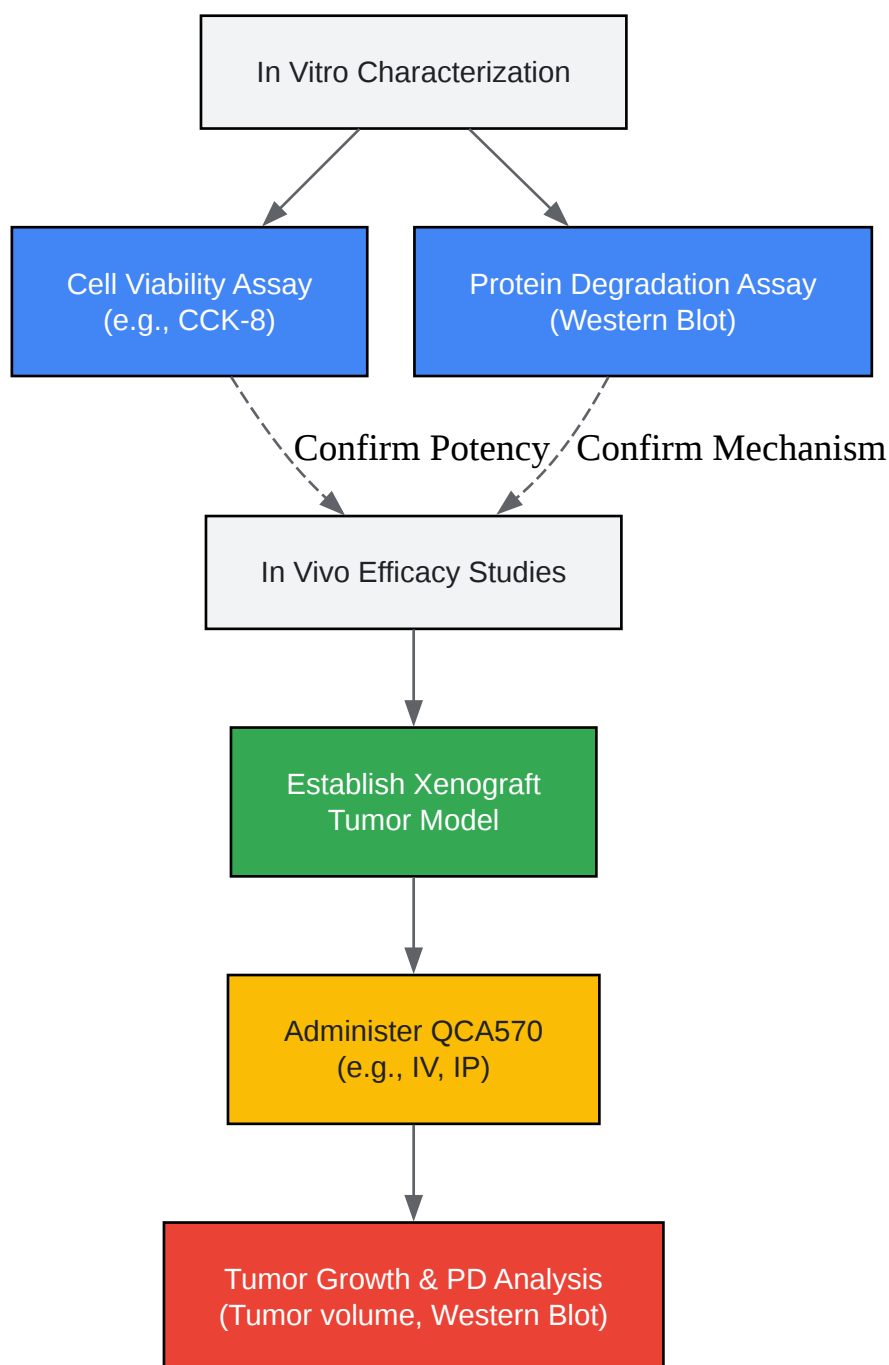
In preclinical mouse xenograft models of acute leukemia (RS4;11), **QCA570** administered intravenously demonstrated the ability to achieve complete and lasting tumor regression at well-tolerated doses[1][2]. Pharmacodynamic analyses in these models confirmed that a single dose of **QCA570** (1 or 5 mg/kg) resulted in a dramatic reduction of BRD2, BRD3, and BRD4 protein levels in tumor tissue within hours of administration[1].

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **QCA570**.

General Experimental Workflow

The evaluation of a PROTAC like **QCA570** typically follows a workflow that begins with in vitro characterization of its effects on cell viability and target protein levels, followed by in vivo validation of its anti-tumor efficacy and pharmacodynamic effects.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating **QCA570**.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the IC_{50} value of **QCA570** by measuring its effect on cell proliferation and viability.

- Cell Seeding: Seed cancer cells (e.g., 5637, T24, EJ-1 at 3,000 cells/well; J82, UMUC-3 at 5,000 cells/well) into 96-well plates and allow them to adhere overnight[4][6].
- Compound Treatment: Prepare serial dilutions of **QCA570** in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a DMSO-only vehicle control.
- Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO₂[1][4][6].
- CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[4][6].
- Final Incubation: Incubate the plates for an additional 2 hours at 37°C[4][6].
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader[4][6].
- Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC₅₀ value.

Western Blotting for BET Protein Degradation

This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with **QCA570**.

- Cell Treatment: Plate cells and treat with various concentrations of **QCA570** (e.g., 1 pM to 100 nM) for a specific duration (e.g., 3, 9, or 24 hours)[1][4]. Include a DMSO vehicle control.
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β -Actin)[4].
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system[4].
- **Analysis:** Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to determine the relative protein levels.

Xenograft Tumor Model Protocol

This protocol outlines the in vivo evaluation of **QCA570**'s anti-tumor activity. All animal experiments must be conducted under an approved institutional protocol[1][2].

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 RS4;11 cells in 50% Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice) [1][2].
- **Tumor Growth:** Monitor the mice regularly and measure tumor volume using calipers ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$).
- **Randomization and Treatment:** When tumors reach a specified average size (e.g., $\sim 100 \text{ mm}^3$), randomize the mice into treatment and vehicle control groups[1][2].
- **Drug Administration:** Administer **QCA570** via a specified route (e.g., intravenous injection) at the desired dose and schedule. The vehicle control group receives the formulation solution without the active compound.

- Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
- Pharmacodynamic (PD) Analysis: For PD studies, administer a single dose of **QCA570**. At specified time points (e.g., 1, 6, 24 hours post-dose), euthanize a subset of mice and harvest the tumors[1]. Process the tumor tissue for Western blot analysis as described above to confirm in vivo target degradation.

Conclusion

QCA570 is a landmark BET degrader, distinguished by its picomolar potency and profound in vivo efficacy. Its mechanism of hijacking the cell's own ubiquitin-proteasome system offers a powerful strategy for eliminating disease-driving proteins. The data and protocols summarized in this guide underscore its significance as a valuable tool for cancer research and a promising candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. pubs.acs.org [pubs.acs.org]
2. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degradator of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [[frontiersin.org](https://www.frontiersin.org)]
5. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 7. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [QCA570 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821911#qca570-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com